molecular formula C16H12N2O3 B2869951 (4-Oxo-3-phenyl-3,4-dihydrophthalazin-1-yl)acetic acid CAS No. 345228-18-4

(4-Oxo-3-phenyl-3,4-dihydrophthalazin-1-yl)acetic acid

Cat. No.: B2869951
CAS No.: 345228-18-4
M. Wt: 280.283
InChI Key: UMXAVNXVERFWSD-UHFFFAOYSA-N
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Description

Introduction to (4-Oxo-3-phenyl-3,4-dihydrophthalazin-1-yl)acetic Acid in Medicinal Chemistry

Role of Phthalazine Scaffolds in Heterocyclic Drug Discovery

Phthalazines, characterized by a fused benzene-diazine structure, have emerged as privileged scaffolds in medicinal chemistry due to their ability to interact with multiple biological targets. The planar aromatic system facilitates π-π stacking interactions with enzyme active sites, while the nitrogen atoms enable hydrogen bonding and coordination with metal ions in metalloproteinases. Studies demonstrate that phthalazine derivatives exhibit:

  • Anticancer activity through kinase inhibition (e.g., EGFR, VEGFR) and tubulin polymerization disruption.
  • Antihypertensive effects via β-adrenoceptor antagonism and vasorelaxation.
  • Antimicrobial properties by interfering with microbial DNA gyrase and topoisomerase IV.

The introduction of substituents at the 1- and 3-positions of the phthalazine ring, as seen in this compound, allows for fine-tuning of electronic and steric properties. For example, the 4-oxo group enhances hydrogen-bond acceptor capacity, critical for binding to ATP pockets in kinases.

Table 1: Biologically Active Phthalazine Derivatives
Compound Structure Target IC₅₀/EC₅₀ Reference
1,4-Dihydrophthalazin-1-yl EGFR Kinase 0.41 nM
3-Phenylphthalazinone β-Adrenoceptor 10 mg/kg (in vivo)
1-Acetic acid substituted VEGFR-2 6.9 nM

Positional Significance of the Phenyl and Acetic Acid Substituents

The 3-phenyl group in this compound contributes to hydrophobic interactions within enzyme binding pockets. Computational studies suggest that the phenyl ring adopts a perpendicular orientation relative to the phthalazine plane, maximizing van der Waals contacts with nonpolar residues. This structural feature is critical for inhibiting kinases like VEGFR-2, where the phenyl group occupies a hydrophobic cleft adjacent to the catalytic site.

The 1-acetic acid moiety introduces a polar, ionizable group that enhances water solubility and enables salt bridge formation with lysine or arginine residues. For instance, in tubulin-binding phthalazines, the carboxylic acid group coordinates with β-tubulin’s Asp26 residue, stabilizing the colchicine-binding conformation. Additionally, the acetic acid side chain allows for prodrug derivatization (e.g., esterification) to improve bioavailability.

Synthetic routes to this compound often involve:

  • Etherification of hydroxyazo intermediates with chloroacetic acid under microwave irradiation.
  • Cyclocondensation of phthalic anhydride derivatives with phenylhydrazine, followed by acetic acid side chain incorporation.

The strategic placement of these substituents creates a balanced pharmacophore capable of simultaneous hydrophobic, electrostatic, and hydrogen-bonding interactions, as evidenced by its inhibitory activity against multiple cancer cell lines (IC₅₀ = 17.39–22.19 μM).

Properties

IUPAC Name

2-(4-oxo-3-phenylphthalazin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-15(20)10-14-12-8-4-5-9-13(12)16(21)18(17-14)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXAVNXVERFWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Oxo-3-phenyl-3,4-dihydrophthalazin-1-yl)acetic acid typically involves the condensation of phthalic anhydride with hydrazine to form phthalazine derivativesThe reaction conditions often involve the use of organic solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Oxo-3-phenyl-3,4-dihydrophthalazin-1-yl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

(4-Oxo-3-phenyl-3,4-dihydrophthalazin-1-yl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Oxo-3-phenyl-3,4-dihydrophthalazin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Core Structural Modifications

The table below highlights key structural and physicochemical differences between the target compound and analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity
(4-Oxo-3-phenyl-3,4-dihydrophthalazin-1-yl)acetic acid 345228-18-4 C₁₆H₁₂N₂O₃ 280.28 Phenyl (position 3) 98%
2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid 25947-11-9 C₁₀H₈N₂O₃ 204.18 None (unsubstituted at position 3) 95–97%
2-(3-Benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid 307547-35-9 C₁₈H₁₄N₂O₃ 324.34 Benzyl (position 3) 95%
2-(3-(4-Bromo-2-fluorobenzyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid 72702-95-5 C₁₈H₁₃BrFNO₃ 414.21 Halogenated benzyl (position 3) 98%

Key Observations :

  • The phenyl group in the target compound increases its molecular weight compared to the unsubstituted analog (CAS 25947-11-9) .
  • Benzyl and halogenated benzyl substituents (e.g., CAS 307547-35-9, 72702-95-5) further elevate molecular weight and may enhance lipophilicity or receptor binding .

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